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molecular formula C6H8BrNS B1436656 1-(4-Bromothiophen-2-yl)-N-methylmethanamine CAS No. 814255-78-2

1-(4-Bromothiophen-2-yl)-N-methylmethanamine

Cat. No. B1436656
M. Wt: 206.11 g/mol
InChI Key: NAVCVBRGBJGGFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022079B2

Procedure details

25.2 g (360 mmol) of sodium cyanoborohydride are added to a solution of 35 g (180 mmol) of 4-bromothiophene-2-carbaldehyde, 62 g (640 mmol) of methylamine hydrochloride and 119 ml (846 mmol) of triethylamine. The reaction medium is stirred at room temperature for 3.5 hours. After addition of water and ethyl acetate and washing with aqueous 1M sodium hydroxide solution, the organic phase is extracted. The ethyl acetate phase is dried over magnesium sulfate, filtered and evaporated. The residue obtained is purified by thin-layer chromatography on silica eluted with a 90/10 to 70/30 heptane/ethyl acetate mixture. 19.7 g (52%) of (4-bromothiophen-2-ylmethyl)methylamine are obtained.
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
119 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([BH3-])#[N:2].[Na+].[Br:5][C:6]1[CH:7]=[C:8]([CH:11]=O)[S:9][CH:10]=1.Cl.CN.C(N(CC)CC)C>C(OCC)(=O)C.O>[Br:5][C:6]1[CH:7]=[C:8]([CH2:11][NH:2][CH3:1])[S:9][CH:10]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
25.2 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
35 g
Type
reactant
Smiles
BrC=1C=C(SC1)C=O
Name
Quantity
62 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
119 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction medium is stirred at room temperature for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washing with aqueous 1M sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
the organic phase is extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate phase is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by thin-layer chromatography on silica
WASH
Type
WASH
Details
eluted with a 90/10 to 70/30 heptane/ethyl acetate mixture

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
BrC=1C=C(SC1)CNC
Measurements
Type Value Analysis
AMOUNT: MASS 19.7 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 53.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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